
3-(Trifluoromethyl)phenylboronic acid
Übersicht
Beschreibung
3-(Trifluoromethyl)phenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
The synthesis of 3-(Trifluoromethyl)phenylboronic acid involves several steps. It is commonly used in the Suzuki-Miyaura cross-coupling reactions . The reaction mixture is stirred at room temperature for 8 hours and then filtered by a Celite pad. The filtrate is then concentrated to afford the desired product .Molecular Structure Analysis
The molecular formula of 3-(Trifluoromethyl)phenylboronic acid is C7H6BF3O2 . The molecular weight is 189.93 g/mol .Chemical Reactions Analysis
3-(Trifluoromethyl)phenylboronic acid is involved in several chemical reactions. These include Suzuki-Miyaura cross-coupling reactions, aerobic oxidative cross-coupling, and microwave-assisted Petasis reactions .Physical And Chemical Properties Analysis
3-(Trifluoromethyl)phenylboronic acid is a white to pale yellow powder . It has a melting point of 163-166 °C . The density is 1.4±0.1 g/cm3 and the boiling point is 268.2±50.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura Cross-Coupling Reactions
This compound is frequently used as a reactant in Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal in creating carbon-carbon bonds, an essential step in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and organic materials.
Aerobic Oxidative Cross-Coupling
3-(Trifluoromethyl)phenylboronic acid: is involved in aerobic oxidative cross-coupling processes . This method is utilized to form C-C bonds under aerobic conditions, which is more environmentally friendly due to the use of oxygen as the oxidant.
Microwave-Assisted Petasis Reactions
The compound is used in microwave-assisted Petasis reactions . This type of reaction allows for the rapid synthesis of complex organic molecules, which is beneficial in drug discovery and development.
Rhodium-Catalyzed Addition Reactions
It serves as a reactant in rhodium-catalyzed addition reactions . Rhodium catalysts are known for their efficiency and selectivity, making them valuable in the synthesis of high-purity products.
Synthesis of Biologically Active Molecules
3-(Trifluoromethyl)phenylboronic acid: plays a role in the synthesis of biologically active molecules . Its involvement in the creation of compounds with potential biological activity is significant for medicinal chemistry.
Electrolyte Additives for Lithium-Ion Batteries
The compound has been studied as an additive in electrolytes for lithium-ion batteries . It is reduced at a higher potential than the solvated lithium ion, which can improve the electrochemical performance of the batteries.
Supramolecular Chemistry
This boronic acid is used in the design and synthesis of supramolecular assemblies . These structures have applications in creating new materials with unique properties, such as self-healing materials or sensors.
Biological Research
As a biochemical reagent, 3-(Trifluoromethyl)phenylboronic acid is used in life science research related to biological materials or organic compounds . Its role in biological studies can lead to a better understanding of biological processes and the development of new therapies.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3O2/c9-7(10,11)5-2-1-3-6(4-5)8(12)13/h1-4,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAORAPRPVIATR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370277 | |
| Record name | 3-(Trifluoromethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)phenylboronic acid | |
CAS RN |
1423-26-3 | |
| Record name | 3-Trifluoromethylphenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trifluoromethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying the solubility of 3-(Trifluoromethyl)phenylboronic acid and its boroxine forms in organic solvents?
A: Understanding the solubility of 3-(Trifluoromethyl)phenylboronic acid and its equilibrium with its cyclic boroxine esters in various organic solvents is crucial for several reasons []:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile](/img/structure/B72136.png)
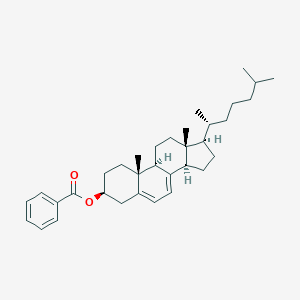


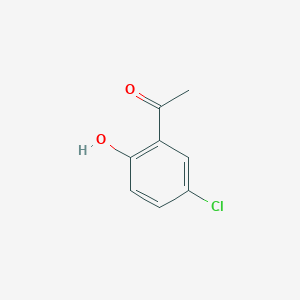

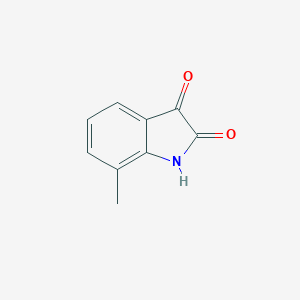
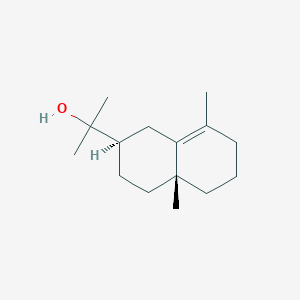
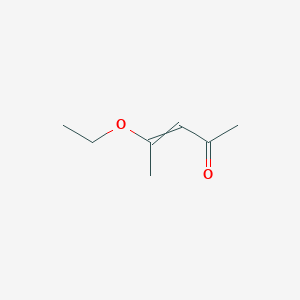
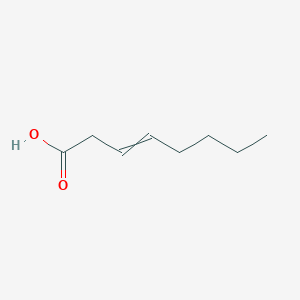
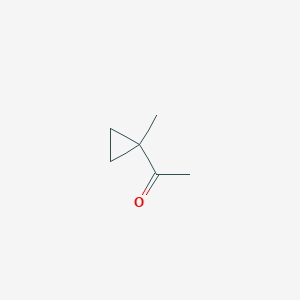


![[2-Methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-enyl] acetate](/img/structure/B72163.png)